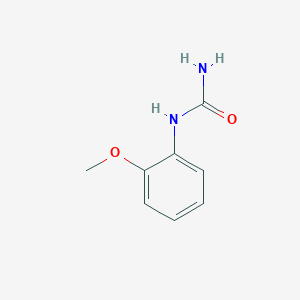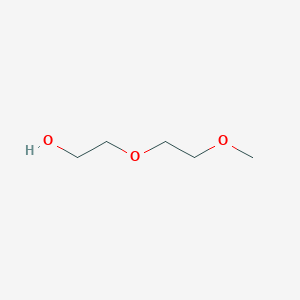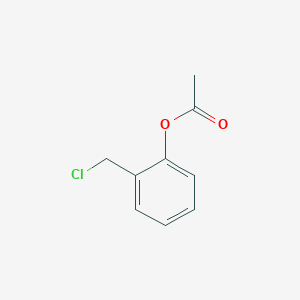
2-(Chloromethyl)phenyl acetate
Übersicht
Beschreibung
2-(Chloromethyl)phenyl acetate is a chemical compound of interest due to its utility in organic synthesis and potential applications in various chemical industries. The compound features a chloromethyl group attached to a phenyl ring, further esterified with acetic acid, which introduces versatility in chemical reactivity and application.
Synthesis Analysis
The synthesis of chloromethylated compounds typically involves the reaction of chloral with substituted anilines, leading to various products depending on the reaction conditions and substrates used. For instance, Issac and Tierney (1996) discuss the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid, highlighting the synthetic versatility of chloromethylated intermediates in producing heterocyclic compounds (Issac & Tierney, 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis of Acyloxyphosphonates and Acyloxyphosphinates : The reactions of O-phenyl chloromethylphosphonochloridate and bis(chloromethyl)phosphinous chloride with sodium acetate afford acyloxyphosphonates and acyloxyphosphinates. These compounds can be transformed into pyrophosphonates and pyrophosphinates, showing potential in chemical synthesis (Khailova, Shaimardanova, & Pudovik, 1998).
Inhibition of Photosynthetic Activities : Phenylmercuric acetate, a compound related to 2-(Chloromethyl)phenyl acetate, inhibits the photosynthetic activities in isolated spinach chloroplasts. This inhibition varies with concentration and affects different components of the photosynthetic process (Honeycutt & Krogmann, 1972).
Biological Activity of Benzimidazole Derivatives : The synthesis of NN' disubstituted hydrazines from 2-chloromethyl benzimidazole and their microbiological screening suggests applications in drug development and anti-inflammatory activities (Venkataramana, Singh, Tiwari, & Tiwari, 2010).
Enzymatic Synthesis of Aromatic Esters : The enzymatic synthesis of 2-phenylethyl acetate, a rose-like odour compound, using immobilized lipase, has applications in natural volatile ester production for cosmetics, soaps, foods, and drinks (Kuo et al., 2012).
Distribution in Warm-Blooded Animals : Studies on the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl)acetate in warm-blooded animals after intra-gastric administration have implications for understanding the pharmacokinetics and toxicology of similar compounds (Shormanov et al., 2018).
Cyclometallation Studies : Cyclometallation of amines, imines, and oxazolines with metal complexes at room temperature using 2-phenyl-4,4-dimethyloxazoline and related compounds has potential applications in the synthesis of organometallic compounds (Davies et al., 2003).
C-H Activation Studies : Research on the C-H activation of para-substituted phenyl imines demonstrates the compound's potential in organometallic chemistry and catalysis (Li, Brennessel, & Jones, 2009).
Analysis in Human Blood : The evaluation of phenyl acetic acid, a metabolite of 2-phenyl ethylamine, in human blood through gas chromatography-mass spectrometry has implications in neuromodulation and neurological disorders (Mangani et al., 2004).
Safety And Hazards
The compound is classified as having serious eye damage/eye irritation (Category 1), acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and skin sensitization (Category 1A) . In case of eye contact, it’s advised to wash out immediately with water and seek medical attention if irritation continues . If skin or hair contact occurs, flush with running water and seek medical attention in event of irritation .
Eigenschaften
IUPAC Name |
[2-(chloromethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVARSKBWVMXPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402197 | |
| Record name | 2-(Chloromethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)phenyl acetate | |
CAS RN |
15068-08-3 | |
| Record name | 2-(Chloromethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



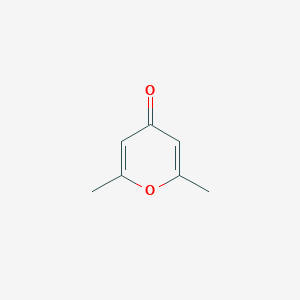
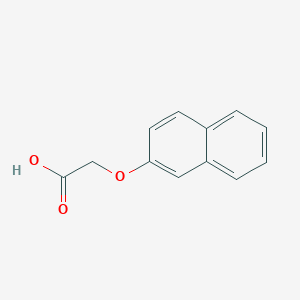
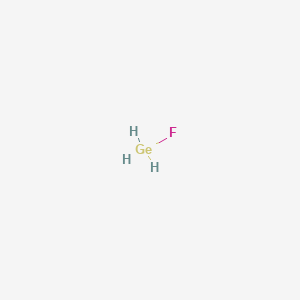
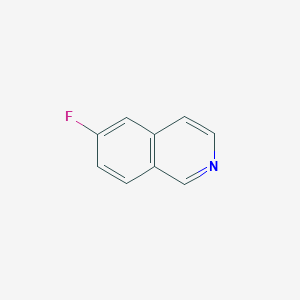
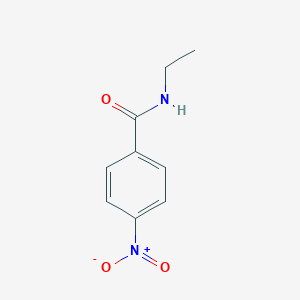
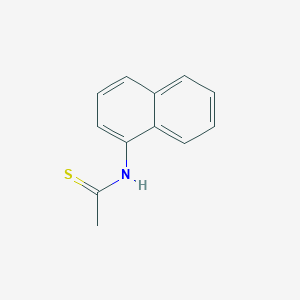
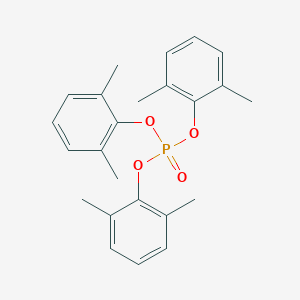
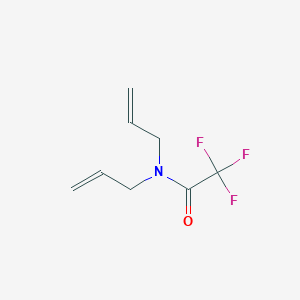
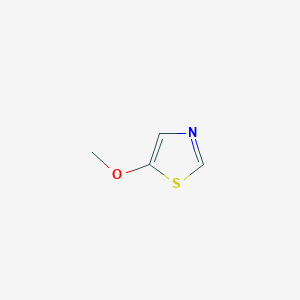
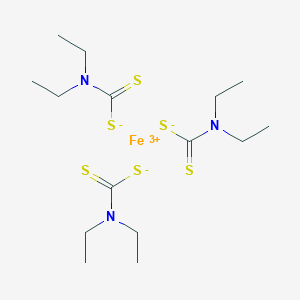
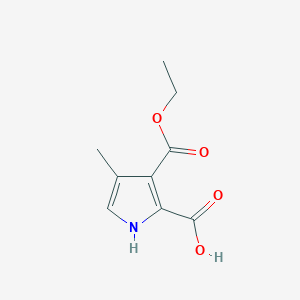
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)
